2-Pyridineacetamide, 4-methoxythio-

Description

Properties

CAS No. |

31329-86-9 |

|---|---|

Molecular Formula |

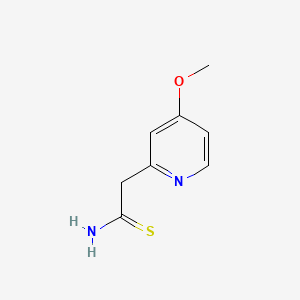

C8H10N2OS |

Molecular Weight |

182.25 g/mol |

IUPAC Name |

2-(4-methoxypyridin-2-yl)ethanethioamide |

InChI |

InChI=1S/C8H10N2OS/c1-11-7-2-3-10-6(4-7)5-8(9)12/h2-4H,5H2,1H3,(H2,9,12) |

InChI Key |

ZLCXVOBIFUBEKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)CC(=S)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Pyridineacetamide, 4-methoxythio- generally follows a convergent synthetic route involving:

- Introduction of the methoxy group on the pyridine ring via nucleophilic aromatic substitution.

- Formation of the thioether linkage by sulfur nucleophile substitution.

- Construction of the acetamide moiety through amide bond formation or functional group transformation.

The process requires precise control of reaction conditions such as temperature, pH, and reagent stoichiometry to ensure high yield and purity. Analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for reaction monitoring and product characterization.

Detailed Synthetic Route

A representative synthetic route can be summarized in the following steps:

This synthetic sequence is adapted from related methoxypyridine derivatives preparation and can be modified to introduce the thioether group by substituting appropriate sulfur nucleophiles at the methoxy site or via subsequent functional group transformations.

Alternative Synthetic Approaches

Other synthetic methods reported for related pyridine derivatives include:

- Doubly decarboxylative Michael-type additions involving pyridylacetic acid derivatives under Brønsted base catalysis to form pyridyl-substituted intermediates, which can be further functionalized to amides.

- Alkylation of pyridine derivatives with haloacetamides followed by substitution with sulfur nucleophiles to form thioether linkages.

These methods provide alternative routes but require adaptation to specifically introduce the 4-methoxythio substituent and acetamide group characteristic of the target compound.

Analytical Characterization and Purity Control

Throughout the synthetic process, rigorous analytical techniques are employed:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structure confirmation and purity assessment | ^1H and ^13C NMR used to verify substitution patterns and amide formation |

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring and purity quantification | Ensures high purity and monitors reaction progress |

| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms molecular formula (~198.25 g/mol) |

| Infrared Spectroscopy (IR) | Functional group identification | Confirms presence of amide and thioether functionalities |

Summary Table of Preparation Conditions

Chemical Reactions Analysis

Types of Reactions

2-Pyridineacetamide, 4-methoxythio- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methoxythio group to a thiol group.

Substitution: The methoxythio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxythio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Pyridineacetamide, 4-methoxythio- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridineacetamide, 4-methoxythio- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: 4-Methoxythio vs. 5-Ethylthio: The position of the thioether group (4 vs. 5) affects electronic distribution and steric interactions. Tirbanibulin: Incorporates a bulkier ethoxyphenyl and morpholinylmethyl group, contributing to its therapeutic efficacy via selective kinase inhibition .

Biological Activity :

- AG-41 : The ethylthio group at position 5 may enhance membrane permeability, making it suitable for intracellular targets .

- 4-Methoxythio- : Hypothetically, the methoxy-thio combination could modulate oxidative stability and binding affinity to sulfur-dependent enzymes (e.g., proteases or oxidoreductases).

Structural Complexity and Applications :

- Tirbanibulin’s complex structure (C26H29N3O3) underscores its role as a pharmaceutical agent, while simpler analogs like AG-41 are used in mechanistic studies .

Research Findings and Limitations

- Synthetic Accessibility : Ethylthio-substituted pyridineacetamides (e.g., AG-41) are more synthetically tractable than methoxythio derivatives due to fewer steric challenges during functionalization .

- Pharmacokinetics: Methoxythio groups may reduce metabolic degradation compared to ethylthio groups, as seen in related organosulfur compounds .

- Data Gaps : Direct experimental data on 4-methoxythio- are absent in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-Pyridineacetamide, 4-methoxythio- with high purity?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include thioether formation via nucleophilic substitution and subsequent acetamide coupling. Reaction conditions require precise temperature control (e.g., 60–80°C), solvents like dimethylformamide (DMF) or ethanol, and catalysts such as sodium hydride or potassium carbonate . Purification via column chromatography and recrystallization ensures >95% purity. Yield optimization depends on stoichiometric ratios of intermediates and reaction time (6–12 hours) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 2-Pyridineacetamide, 4-methoxythio-?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly the methoxythio and acetamide groups. Mass spectrometry (MS) confirms molecular weight (C₈H₁₀N₂OS; 182.05 Da), while Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and S–C (600–700 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>98%) .

Q. How can researchers design in vitro assays to screen the biological activity of 2-Pyridineacetamide, 4-methoxythio-?

Initial screening involves enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM. Cell-based assays (e.g., cytotoxicity in cancer lines like MCF-7 or HepG2) use MTT or resazurin protocols. Dose-response curves (IC₅₀ determination) and positive controls (e.g., cisplatin for anticancer studies) are essential. Solubility in DMSO (<0.1% final concentration) must be validated to avoid artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 2-Pyridineacetamide, 4-methoxythio- derivatives?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurity-driven false positives. Implement orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and validate results with structurally analogous compounds. Statistical methods like the Benjamini-Hochberg procedure control false discovery rates (FDR < 0.05) in high-throughput screens .

Q. How can structure-activity relationship (SAR) studies improve the potency of 2-Pyridineacetamide, 4-methoxythio- analogs?

Systematic modifications include:

- Methoxythio group : Replace with sulfonyl or sulfonamide to enhance solubility.

- Acetamide moiety : Introduce alkyl/aryl substituents to modulate lipophilicity (logP 1.5–3.5). Computational docking (AutoDock Vina) predicts binding modes to targets like EGFR or COX-2. In vivo PK/PD studies in rodent models assess bioavailability and metabolite stability .

Q. What mechanistic insights can be gained from studying the interaction of 2-Pyridineacetamide, 4-methoxythio- with cytochrome P450 enzymes?

Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. LC-MS/MS identifies metabolites (e.g., O-demethylation or sulfoxidation). Kinetic parameters (Km, Vmax) quantify enzyme affinity. Competitive inhibition assays using probe substrates (e.g., midazolam for CYP3A4) assess drug-drug interaction risks .

Q. How do computational methods aid in optimizing the pharmacokinetic profile of 2-Pyridineacetamide, 4-methoxythio- derivatives?

Molecular dynamics simulations (AMBER or GROMACS) predict membrane permeability (logD at pH 7.4). QSAR models correlate descriptors (polar surface area, H-bond donors) with absorption (Caco-2 permeability). ADMET predictors (SwissADME) forecast hepatic clearance and plasma protein binding .

Q. What experimental controls are critical when evaluating the anti-inflammatory activity of 2-Pyridineacetamide, 4-methoxythio- in murine models?

Use lipopolysaccharide (LPS)-induced inflammation models. Include:

- Positive control : Dexamethasone (1 mg/kg).

- Vehicle control : DMSO/PBS. Measure cytokines (IL-6, TNF-α) via ELISA and validate with histopathology. Account for batch variability in compound synthesis by repeating assays with independently synthesized batches .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for 2-Pyridineacetamide, 4-methoxythio-

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or ethanol | Higher solubility of intermediates |

| Temperature | 70°C ± 5°C | Minimizes side reactions |

| Reaction Time | 8–10 hours | Maximizes conversion (>85%) |

| Catalyst | K₂CO₃ (1.2 equiv) | Facilitates thioether formation |

Q. Table 2. Biological Screening Workflow

| Step | Protocol | Outcome Metric |

|---|---|---|

| Target Identification | Protein-ligand docking | Binding energy (ΔG, kcal/mol) |

| In Vitro Assay | MTT cytotoxicity | IC₅₀ (µM) |

| In Vivo Validation | Xenograft tumor model | Tumor volume inhibition (%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.